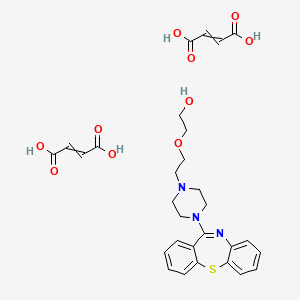
Quetiapina fumarato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Quetiapina fumarato is synthesized through a multi-step chemical processThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Quetiapina fumarato undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation reactions.
Reducing agents: Employed in reduction reactions.
Solvents: Such as ethanol or methanol, used to facilitate reactions.
Major Products
The major products formed from these reactions include various metabolites, which can have different pharmacological activities compared to the parent compound .
Scientific Research Applications
Quetiapina fumarato has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of drug synthesis and metabolism.
Biology: Investigated for its effects on neurotransmitter systems and cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in mental health disorders, including schizophrenia, bipolar disorder, and major depressive disorder.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of quetiapina fumarato involves its antagonistic effects on various neurotransmitter receptors in the brain:
Dopamine D2 receptors: Blocking these receptors helps reduce psychotic symptoms.
Serotonin 5-HT2A receptors: Antagonism at these receptors contributes to its antidepressant and anxiolytic effects.
Adrenergic receptors: Involvement in the regulation of mood and cognition
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Another atypical antipsychotic with similar uses but different side effect profiles.
Risperidone: Known for its efficacy in treating schizophrenia and bipolar disorder but with a higher risk of extrapyramidal symptoms.
Aripiprazole: A partial agonist at dopamine receptors, offering a different mechanism of action compared to quetiapina fumarato
Uniqueness
This compound is unique due to its relatively lower risk of extrapyramidal side effects and its broad spectrum of activity across various neurotransmitter systems. This makes it a versatile option for treating multiple mental health conditions .
Properties
Molecular Formula |
C29H33N3O10S |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;but-2-enedioic acid |
InChI |
InChI=1S/C21H25N3O2S.2C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
JLWSQVHJLLYDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















